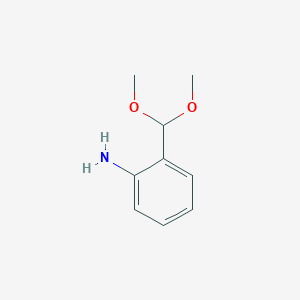

2-(Dimethoxymethyl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(dimethoxymethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-9(12-2)7-5-3-4-6-8(7)10/h3-6,9H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOSXXJYOJXPVFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1N)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Core Introduction: A Latent Aldehyde for Advanced Synthesis

An In-Depth Technical Guide to 2-(Dimethoxymethyl)aniline (CAS: 71907-71-6)

This compound, identified by the CAS number 71907-71-6, is an aromatic amine of significant interest to researchers in organic synthesis and drug development.[1] Its molecular structure features an aniline core with a dimethoxymethyl group at the ortho position. This arrangement is not merely incidental; it endows the molecule with its primary synthetic value. The dimethoxymethyl group serves as a stable acetal, which acts as a masked or "latent" form of an aldehyde (formyl) group.

This inherent functionality makes this compound a crucial precursor to 2-aminobenzaldehyde, a valuable but often unstable building block. The ability to introduce the ortho-amino benzaldehyde moiety in a protected form allows for greater control and flexibility in complex multi-step syntheses, particularly in the construction of heterocyclic scaffolds common in medicinal chemistry.[2][3] This guide provides a detailed exploration of its properties, synthetic utility, and practical handling for professionals in the chemical sciences.

Physicochemical Properties and Safety Data

A clear understanding of a reagent's properties is fundamental to its effective and safe use in a laboratory setting. The key data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 71907-71-6 | [1][4] |

| Molecular Formula | C₉H₁₃NO₂ | [1][4] |

| Molecular Weight | 167.21 g/mol | [1] |

| Physical State | Liquid | [5] |

| Purity | Typically ≥95% - 98% | [1][4] |

| Storage Conditions | Sealed in a dry environment at 2-8°C | [1] |

| SMILES | COC(C1=CC=CC=C1N)OC | [1] |

Safety, Handling, and Storage

As a substituted aniline, this compound requires careful handling in a controlled laboratory environment, such as a chemical fume hood.[5]

-

Hazards: The compound is classified as harmful if swallowed and toxic in contact with skin or if inhaled.[5] It may provoke an allergic skin reaction and is suspected of causing genetic defects and potentially cancer.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat, is mandatory.[5][6] For procedures with a risk of aerosol generation, a full-face respirator with suitable cartridges should be considered.[5]

-

Handling: Avoid all direct contact with skin and eyes and prevent the inhalation of mist or vapor.[5] Use in a well-ventilated area is crucial.[6] It is incompatible with strong acids, strong oxidizing agents, acid chlorides, and acid anhydrides.[6]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, away from direct sunlight and incompatible materials.[1][6]

-

Disposal: Dispose of the material as hazardous waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[5][6]

The Core Utility: Deprotection to 2-Aminobenzaldehyde

The primary value of this compound lies in the dimethoxymethyl group's function as a stable protecting group for an aldehyde. Acetal groups are famously resilient to basic, nucleophilic, and reducing conditions, allowing for extensive chemical modifications at other sites of the molecule, such as the aniline nitrogen. However, they undergo facile hydrolysis under acidic conditions to reveal the parent carbonyl compound.

This deprotection protocol is the gateway to the reactive 2-aminobenzaldehyde, which can then be used immediately (in situ) for subsequent reactions.

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs with activities ranging from antibacterial to anticancer.

Other Synthetic Possibilities

-

Reactions at the Amine: Prior to deprotection, the aniline nitrogen can undergo standard transformations such as N-alkylation, N-acylation, or conversion to a sulfonamide. This allows for the synthesis of a diverse array of N-substituted 2-aminobenzaldehydes after the final hydrolysis step. [7]* Three-Component Reactions: The liberated 2-aminobenzaldehyde is an ideal substrate for multicomponent reactions, such as the Kabachnik-Fields reaction, to rapidly build molecular complexity. [8] The versatility of anilines as starting materials for pharmaceuticals is well-documented. [3][9]However, the aniline moiety itself can sometimes be a liability due to metabolic instability or potential toxicity. [10][11]Therefore, using this compound to construct a larger heterocyclic system, where the aniline is part of a more complex and stable ring, is a key strategy in drug design. [10]

Predictive Spectroscopic Characterization

While specific spectral data is not readily available in the search results, a predictive analysis based on the known structure and general principles of spectroscopy can guide researchers in characterization. [12][13][14]

| Technique | Predicted Observations |

|---|---|

| ¹H NMR | ~7.2-6.6 ppm: Complex multiplet pattern for 4 aromatic protons. ~5.4 ppm: Singlet for 1 acetal proton (-CH(OMe)₂). ~3.8 ppm: Broad singlet for 2 amine protons (-NH₂), which may exchange with D₂O. ~3.3 ppm: Singlet for 6 methoxy protons (-OCH₃). |

| ¹³C NMR | ~145-115 ppm: 6 signals for the aromatic carbons. ~102 ppm: Signal for the acetal carbon (-CH(OMe)₂). ~53 ppm: Signal for the methoxy carbons (-OCH₃). |

| IR Spectroscopy | 3450-3300 cm⁻¹: Two distinct N-H stretching bands for the primary amine. 3100-3000 cm⁻¹: Aromatic C-H stretching. 3000-2800 cm⁻¹: Aliphatic C-H stretching (methoxy groups). 1620-1580 cm⁻¹: Aromatic C=C bending vibrations. 1250-1000 cm⁻¹: Strong C-O stretching bands for the acetal. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 167. Key Fragments: m/z = 136 (loss of -OCH₃), m/z = 106 (further loss of CH₂O). |

Experimental Protocol: Acid-Catalyzed Deprotection

This section provides a generalized, self-validating protocol for the hydrolysis of this compound to 2-aminobenzaldehyde for subsequent use.

Objective: To generate a solution of 2-aminobenzaldehyde from its acetal precursor for immediate use in a subsequent reaction (e.g., Friedländer synthesis).

Pillar of Trustworthiness: Each step is designed for efficiency and to minimize the degradation of the sensitive aldehyde product. The causality of each action is explained.

-

1. Reagent Preparation and Inerting:

-

Action: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). Add a suitable solvent such as tetrahydrofuran (THF) or 1,4-dioxane (~0.5 M concentration).

-

Causality: A dry, inert atmosphere is good practice, although not strictly necessary for the hydrolysis itself. The chosen solvents are water-miscible and will not interfere with the reaction.

-

-

2. Initiation of Hydrolysis:

-

Action: Add an aqueous solution of a strong acid, such as 3M hydrochloric acid (HCl) (2-3 eq), dropwise to the stirring solution at room temperature.

-

Causality: A strong acid is required to catalyze the hydrolysis of the acetal. A stoichiometric excess ensures the reaction proceeds to completion. Dropwise addition controls any potential exotherm.

-

-

3. Reaction Monitoring:

-

Action: Allow the reaction to stir at room temperature or with gentle heating (40-50°C) for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Causality: Gentle heating can accelerate the hydrolysis. TLC provides a simple, visual confirmation that the starting material (acetal) has been consumed and converted to a new, more polar product (aldehyde).

-

-

4. Neutralization and Work-up (for subsequent reaction):

-

Action: Once the deprotection is complete, cool the solution to 0-5°C in an ice bath. Slowly add a base (e.g., saturated aqueous sodium bicarbonate or 1M NaOH) to neutralize the acid. The resulting solution containing 2-aminobenzaldehyde can then be used directly.

-

Causality: Neutralization is critical before proceeding with many subsequent reactions, especially those that are base-catalyzed or involve base-sensitive reagents. The product, 2-aminobenzaldehyde, is prone to self-condensation, so using it promptly is essential for high yields.

-

Conclusion

This compound is a strategically valuable reagent for organic chemists. Its primary role as a stable, easily handled precursor to 2-aminobenzaldehyde provides a reliable method for incorporating this important pharmacophore into complex molecules. By leveraging the robust nature of the acetal protecting group and the well-defined conditions for its removal, researchers can access a wide range of heterocyclic structures pertinent to drug discovery and materials science. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full synthetic potential.

References

Sources

- 1. chemscene.com [chemscene.com]

- 2. coherentmarketinsights.com [coherentmarketinsights.com]

- 3. echemi.com [echemi.com]

- 4. CAS 71907-71-6 | 4656-1-7F | MDL MFCD20693591 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. cdnisotopes.com [cdnisotopes.com]

- 6. fishersci.com [fishersci.com]

- 7. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 8. mdpi.com [mdpi.com]

- 9. News - Aniline: The Versatile Organic Compound for Dyes, Drugs, and More [incheechem.com]

- 10. cresset-group.com [cresset-group.com]

- 11. news.umich.edu [news.umich.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. sciepub.com [sciepub.com]

- 14. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

Whitepaper: 2-Aminobenzaldehyde vs. 2-Aminobenzaldehyde Dimethyl Acetal

Stability, Mechanistic Pathways, and Synthetic Applications in Drug Development

Executive Summary

In the realm of heterocyclic chemistry and drug development, o-aminoaldehydes are indispensable building blocks, most notably utilized in the Friedländer synthesis of quinolines[1]. However, the parent compound, 2-aminobenzaldehyde, presents severe handling and storage challenges due to its inherent thermodynamic instability and propensity for rapid self-condensation[2]. This technical guide systematically evaluates the stability profile of 2-aminobenzaldehyde against its protected surrogate, 2-aminobenzaldehyde dimethyl acetal. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this whitepaper equips synthetic chemists with the authoritative grounding needed to optimize yield, purity, and scalability in API (Active Pharmaceutical Ingredient) manufacturing.

Mechanistic Basis of Instability: The Self-Condensation Paradigm

2-Aminobenzaldehyde (CAS: 529-23-7) is a bifunctional molecule containing both a nucleophilic primary amine (-NH₂) and a highly electrophilic formyl group (-CHO). Because intramolecular cyclization would require the formation of a highly strained, geometrically impossible four-membered ring, the molecule is forced to react intermolecularly.

The Causality of Polymerization: At room temperature, the unshared electron pair on the nitrogen of one molecule attacks the carbonyl carbon of an adjacent molecule. This eliminates water to form an imine (Schiff base). Because the resulting dimer still possesses a free amine and a free aldehyde, this process cascades rapidly, leading to the formation of trimeric and tetrameric macrocycles (such as TAAB derivatives)[2]. Consequently, chemical suppliers explicitly mandate storage at -20 °C, noting that the compound polymerizes rapidly under ambient conditions[3].

Mechanistic divergence between unstable 2-aminobenzaldehyde and its stable acetal surrogate.

The Acetal Solution: Thermodynamic Stability via Masking

To bypass the rapid degradation of the free aldehyde, synthetic chemists frequently employ stable acetal analogues, such as 2-aminobenzaldehyde dimethyl acetal[4].

The Causality of Stability: By converting the sp²-hybridized carbonyl carbon into an sp³-hybridized acetal carbon, the electrophilicity of the site is completely abolished. The two methoxy groups sterically and electronically shield the carbon, rendering it inert to nucleophilic attack by the adjacent amine. This masking strategy transforms a highly volatile, freezer-bound reagent into a thermodynamically stable liquid that can be stored at room temperature for months without degradation, ensuring precise stoichiometric control during complex syntheses.

Comparative Data Analysis

To guide experimental design, the quantitative and qualitative handling metrics of both compounds are summarized below.

Table 1: Comparative Stability and Handling Data

| Property / Attribute | 2-Aminobenzaldehyde (Free Aldehyde) | 2-Aminobenzaldehyde Dimethyl Acetal |

| Molecular State (RT) | Low-melting yellow solid (mp 32-34 °C) | Liquid / Low-melting solid |

| Electrophilic Center | sp² Carbonyl (Highly reactive) | sp³ Acetal (Masked, unreactive) |

| Storage Temperature | -20 °C (Strict freezer storage) | 20-25 °C (Ambient room temperature) |

| Shelf Life | Days to weeks (Prone to polymerization) | Months to years (Thermodynamically stable) |

| Synthetic Utility | Requires immediate in situ generation | Standard benchtop handling; scalable |

Experimental Protocols: Self-Validating Workflows

In pharmaceutical manufacturing, reproducibility is paramount. The following protocols contrast the traditional in situ generation of the free aldehyde with the modern, streamlined use of the dimethyl acetal.

5.1 Protocol A: In Situ Generation via Nitro Reduction

Because the free aldehyde cannot be stored reliably, it is typically generated immediately prior to use via the reduction of 2-nitrobenzaldehyde and coupled in the same vessel[1].

-

Reduction: Suspend 1.0 eq of 2-nitrobenzaldehyde and 5.0 eq of iron powder in an acidic ethanol/water mixture.

-

Causality: Iron serves as a mild, chemoselective reducing agent that reduces the nitro group to an amine without over-reducing the highly reactive aldehyde to an alcohol.

-

-

Condensation: Immediately add 1.1 eq of the active methylene compound (e.g., ethyl acetoacetate) and a base catalyst (e.g., KOH).

-

Causality: Immediate addition is required because the newly formed free aldehyde will rapidly polymerize if left unreacted[3].

-

-

Self-Validation: The success of this protocol is validated by an immediate color shift (typically to deep yellow/orange) upon addition of the active methylene, indicating successful Schiff base formation before polymerization can occur.

5.2 Protocol B: One-Pot Deprotection and Cyclization of the Dimethyl Acetal

This protocol leverages the dual-action of an acidic catalyst to first unmask the aldehyde and subsequently drive the Friedländer cyclization, eliminating the need for harsh reductants.

-

Substrate Mixing: Combine 1.0 eq of 2-aminobenzaldehyde dimethyl acetal and 1.1 eq of the target ketone in a reaction flask containing a polar solvent (e.g., ethanol or water)[5].

-

Acid Catalysis: Add a catalytic amount (10 mol%) of p-toluenesulfonic acid (p-TsOH).

-

Causality: The acetal is entirely unreactive toward the active methylene compound under neutral conditions. The p-TsOH serves a dual catalytic purpose: it first protonates the methoxy oxygen to drive the hydrolysis of the acetal into the reactive free aldehyde, and subsequently catalyzes the Knoevenagel condensation between the unmasked aldehyde and the enolized ketone.

-

-

Concurrent Cyclization: Heat the mixture to 70-80 °C for 3 hours. As the free aldehyde is generated, it immediately undergoes intramolecular amine attack and dehydration to form the quinoline ring.

-

Self-Validation: This system is self-validating via Thin-Layer Chromatography (TLC). Because the starting acetal is highly stable, it appears as a distinct, non-streaking spot. As the reaction progresses, the absence of polymeric baseline streaking—which is ubiquitous when handling the free aldehyde—confirms that the in situ generated aldehyde is being consumed by the cyclization pathway faster than it can self-condense.

One-pot experimental workflow for the deprotection and Friedländer cyclization of the acetal.

Applications in Drug Development

Quinolines are privileged scaffolds ubiquitous in FDA-approved therapeutics, exhibiting potent antimalarial, antibacterial, and anticancer properties[5]. The Friedländer synthesis remains the most robust method for constructing heavily substituted quinoline cores[1]. By transitioning from the unstable free 2-aminobenzaldehyde to the thermodynamically stable dimethyl acetal, drug development professionals can scale up syntheses without the yield-limiting polymerization side reactions. This strategic substitution ensures higher API purity, reduces batch-to-batch variability, and streamlines the Chemistry, Manufacturing, and Controls (CMC) process for clinical-stage assets.

References

-

Title: 2-Aminobenzaldehyde - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Aminoaldehydes and aminoketones - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines Source: MDPI (Molecules) URL: [Link]

-

Title: Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions Source: Organic Chemistry Portal (Synthesis) URL: [Link]

Sources

- 1. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines [mdpi.com]

- 2. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]

- 3. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]

- 4. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]

- 5. organic-chemistry.org [organic-chemistry.org]

Solubility Profiling and Stability Dynamics of 2-(Dimethoxymethyl)aniline in Organic Solvents

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

2-(Dimethoxymethyl)aniline (CAS: 71907-71-6) is a highly versatile bifunctional building block frequently utilized in the synthesis of complex heterocycles, such as quinolines and indoles. However, its dual functionality—a basic primary amine and an acid-labile dimethyl acetal—creates unique challenges during solvent selection. This whitepaper provides a rigorous framework for determining and optimizing the solubility of this compound in organic solvents, emphasizing the critical intersection of thermodynamic solubility and chemical stability.

Physicochemical Profiling & Causality

To accurately predict the solubility of this compound, we must deconstruct its structural motifs and understand the causality behind its solvent interactions:

-

Aniline Moiety: Provides moderate polarity and acts as both a hydrogen bond donor and acceptor.

-

Dimethoxymethyl Group (Acetal): Introduces steric bulk and hydrophobicity via the methyl groups, while the ether oxygens act as hydrogen bond acceptors.

The Stability Imperative: The most critical factor in handling this compound is the lability of the acetal group. As detailed in standard protective group literature ([1]), acetals are stable under neutral and basic conditions but undergo rapid hydrolysis in the presence of aqueous acids or acidic organic solvents, yielding 2-aminobenzaldehyde and methanol. Therefore, solvent selection is not merely a question of dissolution, but of preservation. Halogenated solvents like chloroform must be strictly avoided unless stabilized with amylene; trace HCl generated via photolytic degradation will rapidly catalyze acetal cleavage.

Predictive Solubility:

Using the group contribution method outlined in fundamental thermodynamic texts ([2]), the Hansen Solubility Parameters (HSP) for this compound indicate a strong affinity for solvents with moderate dispersion forces (

Solubility Matrix in Organic Solvents

The following table summarizes the expected solubility profiles and stability risks associated with common organic solvents based on structural homology and HSP alignment.

| Solvent Category | Specific Solvent | Estimated Solubility (mg/mL) | Stability Risk | Mechanistic Rationale |

| Polar Aprotic | Ethyl Acetate (EtOAc) | > 100 (Highly Soluble) | Low | Excellent HSP match; the neutral environment prevents acetal hydrolysis. |

| Polar Aprotic | Dichloromethane (DCM) | > 100 (Highly Soluble) | Low | Strong dispersion interactions; lacks acidic protons to trigger degradation. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 50 (Soluble) | Low | High polarity solvates the amine; highly stable if the solvent is kept anhydrous. |

| Polar Protic | Methanol (MeOH) | 30 - 50 (Soluble) | Low to Moderate | H-bonding stabilizes the amine; however, trace moisture/acid can trigger transacetalization. |

| Non-Polar | Hexane / Heptane | < 5 (Poorly Soluble) | Low | Insufficient polarity to overcome the solute-solute H-bonding of the primary amine. |

| Acidic/Halogenated | Chloroform (Unstabilized) | Variable (Degrades) | HIGH | Trace HCl impurities rapidly cleave the acetal to 2-aminobenzaldehyde. |

Experimental Workflow: Empirical Solubility & Stability Determination

To generate reliable, self-validating solubility data, standard kinetic dissolution is insufficient. We employ a modified Shake-Flask Method adapted from regulatory standards ([3]), coupled with High-Performance Liquid Chromatography (HPLC) to simultaneously quantify solubility and verify structural integrity.

Step-by-Step Protocol:

-

Solvent Preparation: Saturate the chosen organic solvent with a basic buffer (e.g., 1 mM triethylamine) if trace acidity is suspected. Causality: This preemptively neutralizes the microenvironment, protecting the acid-labile acetal.

-

Saturation: Add an excess of this compound to 5 mL of the solvent in a sealed, amber glass vial. Causality: Amber glass prevents the photolytic degradation of solvents (especially halogenated ones) which can generate acid byproducts.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25.0 ± 0.1 °C) for 24–48 hours. Causality: Extended agitation ensures thermodynamic equilibrium is reached, avoiding supersaturation artifacts common in rapid dissolution tests.

-

Phase Separation: Centrifuge the sample at 10,000 rpm for 10 minutes, followed by filtration through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert and prevents the adsorption of the analyte, ensuring the filtrate represents the true dissolved solute.

-

Quantification & Stability Check (Self-Validating System): Dilute the filtrate appropriately and analyze via HPLC-UV.

-

Critical Validation: The chromatogram must be checked not only for the parent peak but also for the presence of 2-aminobenzaldehyde. If the aldehyde peak exceeds 1% relative area, the solubility data must be discarded due to matrix degradation. You are no longer measuring the solubility of the target compound, but rather a dynamic mixture of degradation products.

-

Workflow Visualization

Fig 1: Empirical solubility and stability screening workflow for this compound.

References

-

Hansen, C.M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.[Link]

-

Wuts, P.G.M., & Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.[Link]

-

OECD (1995). Test No. 105: Water Solubility, OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing.[Link]

Sources

Thermodynamic Stability & Synthetic Utility of o-Aminobenzaldehyde Acetals

Executive Summary

o-Aminobenzaldehyde (OAB) is a "fugitive" intermediate in heterocyclic chemistry, notorious for its rapid self-condensation into oligomeric species (e.g., trimers, tetramers) upon isolation. Consequently, o-aminobenzaldehyde acetals (such as the dimethyl or diethyl acetals) serve as the thermodynamic "resting state"—a masked equivalent that locks the reactive formyl group until release is triggered.

This guide analyzes the thermodynamic stability profile of these acetals, delineating the kinetic barriers that maintain their integrity and the specific conditions that trigger their collapse into reactive intermediates. It provides a self-validating framework for their storage, handling, and application in Friedländer-type annulations.

Part 1: Chemical Nature & Structural Dynamics

The "Masking" Effect

Thermodynamically, the acetal functionality (

By converting the formyl group to an acetal, this "ortho effect" is neutralized. The

The Protonation Paradox (Kinetic Stability)

The stability of OAB acetals in acidic media is governed by two opposing factors:

-

General Acid Catalysis: Protonation of the acetal oxygen facilitates the loss of alcohol (

), generating the resonance-stabilized oxocarbenium ion—the rate-determining step (RDS) of hydrolysis. -

Ammonium Destabilization: In acidic media (

), the o-amino group is protonated to the ammonium species (

Insight: Contrary to intuition, the protonated o-amino group theoretically retards the initial rate of acetal hydrolysis compared to unsubstituted benzaldehyde acetals. However, once the aldehyde is formed, the equilibrium is driven irreversibly forward by the rapid consumption of the aldehyde into stable heterocyclic products (Le Chatelier’s Principle).

Part 2: Thermodynamic Stability Profile

Hydrolysis Kinetics & pH Dependence

The hydrolysis of OAB acetals follows pseudo-first-order kinetics (

Table 1: Comparative Stability Profile

| Parameter | Condition | Stability Status | Mechanistic Driver |

| Basic (pH > 9) | NaOH / | High | Lack of proton source to activate acetal oxygen. Nitrogen remains as free base ( |

| Neutral (pH 7) | Water / Buffer | Moderate - High | Spontaneous hydrolysis is negligible unless heat is applied. |

| Mild Acid (pH 4-6) | Silica Gel / | Low (Risk Zone) | Sufficient protons to initiate hydrolysis; amine may partially buffer but eventually protonates. |

| Strong Acid (pH < 2) | HCl / TFA / | Unstable (Rapid) | Rapid conversion to aldehyde; driven by irreversible cyclization if a partner is present. |

The "Sink" Effect: Cyclization vs. Oligomerization

The "instability" often reported by researchers is not the acetal falling apart, but the irreversible consumption of the transient aldehyde.

-

Pathway A (Dilute, with Partner): In the presence of a ketone (Friedländer partner), the aldehyde reacts to form a quinoline. This is the thermodynamic product (

). -

Pathway B (Concentrated, No Partner): The free aldehyde self-condenses. The amino group of one molecule attacks the aldehyde of another, leading to macrocyclic oligomers (trimers/tetramers).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the competing pathways that dictate the fate of OAB acetals.

Caption: Figure 1. Kinetic and thermodynamic pathways of o-aminobenzaldehyde acetals. Note the irreversible "sinks" (green/grey) that drive the equilibrium.

Part 4: Experimental Protocols & Handling

Self-Validating Storage Protocol

To maintain the thermodynamic stability of the acetal, you must suppress the entropy-driven hydrolysis.

-

Inert Atmosphere: Store under Argon/Nitrogen. Oxygen can slowly oxidize the amino group to nitro/nitroso species, altering the electronic environment.

-

Basicity Check: Pre-wash storage vials with 1%

in hexane or store the neat oil over a few pellets of KOH if strictly anhydrous. -

Temperature: Store at -20°C.

-

Validation: Run a

-NMR in

-

Friedländer Synthesis Workflow (In Situ Deprotection)

This protocol minimizes the handling of the unstable free aldehyde by generating it only in the presence of the reaction partner.

Reagents:

-

OAB Acetal (1.0 equiv)

-

Ketone Partner (1.1 equiv)

-

Catalyst: Sulfamic Acid (5 mol%) or dilute HCl.

Step-by-Step:

-

Dissolution: Dissolve OAB acetal and Ketone in EtOH or Dioxane.

-

Initiation: Add acid catalyst at room temperature.

-

Condensation: Heat to reflux (80°C).

-

Why: High temperature favors the elimination of water (condensation) over the reformation of the acetal.

-

-

Monitoring: Monitor via TLC. Disappearance of the acetal spot (

in Hex/EtOAc) and appearance of the fluorescent quinoline spot ( -

Workup (Critical):

-

Cool to RT.

-

Quench: Pour into saturated

. Do not use water alone, as residual acid will degrade any unreacted acetal or hydrolyze the product if labile.

-

Part 5: References

-

Organic Reactions: The Friedländer Synthesis of Quinolines. (Detailed mechanistic review of the condensation pathway).

-

Acetal Hydrolysis Mechanism: Kinetics of Hydrolysis of Benzaldehyde Dimethyl Acetal. (General kinetic model for aromatic acetals).

-

Synthesis & Stability: o-Aminobenzaldehyde, Redox-Neutral Aminal Formation. (Contains specific data on the handling and instability of the free aldehyde).

-

BenchChem Stability Guide: Preventing the hydrolysis of aminoacetaldehyde acetals. (Practical guide on workup conditions to prevent hydrolysis).

-

Neighboring Group Participation: Intramolecular nucleophilic assistance in reactions of acetals. (Mechanistic insight into how neighboring groups affect hydrolysis rates).

Sources

- 1. The acid hydrolysis mechanism of acetals catalyzed by a supramolecular assembly in basic solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 3. The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution - UNT Digital Library [digital.library.unt.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. mugberiagangadharmahavidyalaya.ac.in [mugberiagangadharmahavidyalaya.ac.in]

- 6. Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction - PMC [pmc.ncbi.nlm.nih.gov]

reactivity profile of 2-(Dimethoxymethyl)aniline with nucleophiles

This guide details the reactivity profile of 2-(Dimethoxymethyl)aniline (also known as o-aminobenzaldehyde dimethyl acetal), a strategic "masked" synthon in heterocyclic chemistry.

A Technical Guide to the "Masked" o-Aminobenzaldehyde Scaffold

Executive Summary: The Strategic Advantage

This compound (CAS: 62723-78-8) serves as a stable, masked equivalent of o-aminobenzaldehyde. While o-aminobenzaldehyde is prone to self-condensation (polymerization) due to the simultaneous presence of a nucleophilic amine and an electrophilic aldehyde, the acetal protection renders the electrophilic center inert to basic and nucleophilic conditions.

Core Reactivity Principle: The molecule is an amphoteric switch .

-

In Neutral/Basic Media: It acts solely as an aniline nucleophile . The acetal is inert.

-

In Acidic Media: It becomes a bifunctional reactive intermediate . The acetal hydrolyzes to an oxocarbenium ion or free aldehyde (electrophile), triggering rapid intramolecular or intermolecular cyclization with nucleophiles.

Mechanistic Underpinnings

The utility of this compound relies on the controlled activation of the acetal carbon. The reaction with nucleophiles does not occur directly on the acetal but requires a pre-activation step (typically acid catalysis) to generate the reactive electrophile.

The Activation Pathway

The acetal methoxy groups are poor leaving groups. Protonation converts a methoxy group into methanol (a good leaving group), generating a resonance-stabilized oxocarbenium ion.

DOT Diagram: Activation & Cyclization Logic

Caption: Activation pathway showing the transition from stable acetal to reactive electrophile (oxocarbenium/aldehyde) and subsequent divergence based on the nucleophile type.

Reactivity with Nucleophiles

The following table summarizes the reactivity of this compound when exposed to various nucleophiles under acid-catalyzed conditions.

Comparative Reactivity Matrix

| Nucleophile Class | Specific Reagent | Reaction Type | Primary Product | Mechanism Key |

| Carbon (Enolates) | Ketones / Aldehydes | Friedländer Condensation | Quinolines | Aldehyde release |

| Nitrogen (Amines) | Primary Amines / Amides | Condensation / Cyclization | Quinazolines | Schiff base formation followed by ring closure. |

| Nitrogen (Cyclic) | Pyrrolidine / Piperidine | Redox-Neutral Aminal Formation | Aza-quinonemethides | Hydride transfer involved; forms aminals (See Ref 1). |

| Oxygen (Water) | H₂O / H₃O⁺ | Hydrolysis | o-Aminobenzaldehyde | Deprotection. Often the first step in in situ protocols. |

| Oxygen (Alcohols) | R-OH (Excess) | Transacetalization | Mixed Acetals | Kinetic exchange of alkoxy groups. |

Deep Dive: The Friedländer Quinoline Synthesis

This is the most high-value application. The this compound is reacted with a ketone possessing an

-

Role of Acetal: Prevents premature polymerization of the aniline precursor during storage.

-

Catalysis: Brønsted acids (HCl, H₂SO₄) or Lewis acids (Yb(OTf)₃, FeCl₃).

-

Self-Validation: The reaction is driven by the thermodynamic stability of the aromatized quinoline product.

Experimental Protocols

Protocol A: In Situ Generation and Reaction (Quinoline Synthesis)

Objective: Synthesis of 2-Methylquinoline (Quinaldine) via condensation with acetone. Rationale: Using the acetal avoids handling the unstable o-aminobenzaldehyde.

-

Preparation: In a 100 mL round-bottom flask, dissolve This compound (1.0 equiv, 10 mmol) in Ethanol (20 mL).

-

Nucleophile Addition: Add Acetone (1.2 equiv, 12 mmol). Note: Acetone acts as the carbon nucleophile.

-

Activation: Add Sulfamic Acid (0.1 equiv) or Conc. HCl (2 drops).

-

Why: The acid catalyzes the hydrolysis of the acetal to the aldehyde and promotes the subsequent aldol condensation.

-

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours.

-

Monitoring: Monitor by TLC. The disappearance of the acetal spot and appearance of a fluorescent quinoline spot indicates progress.

-

-

Workup: Cool to room temperature. Neutralize with saturated NaHCO₃. Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Controlled Hydrolysis to o-Aminobenzaldehyde

Objective: Isolation of the free aldehyde for sensitive downstream applications.

-

Dissolution: Dissolve this compound (5 g) in Ethyl Acetate (50 mL).

-

Hydrolysis: Add 10% aqueous HCl (20 mL) and stir vigorously at room temperature for 30 minutes.

-

Control: Do not heat. Heating promotes self-condensation.

-

-

Separation: Separation of layers immediately upon consumption of starting material (TLC).

-

Neutralization: Wash the organic layer with saturated NaHCO₃ immediately to quench the acid.

-

Isolation: Dry (MgSO₄) and evaporate solvent at low temperature (<30°C). Use immediately.

Critical Parameters & Troubleshooting

Solvent Effects

-

Protic Solvents (MeOH, EtOH): Facilitate proton transfer but can participate in transacetalization. Ideal for Friedländer synthesis where equilibrium eventually favors the aromatic product.

-

Aprotic Solvents (THF, DCM): Slower reaction rates for hydrolysis; often require stronger acid catalysts or higher temperatures.

The "Oligomerization" Pitfall

-

Problem: The reaction turns into a dark tar/polymer.

-

Cause: The free o-aminobenzaldehyde concentration became too high before the external nucleophile could react.

-

Solution: Use a "Slow Release" strategy. Add the acid catalyst slowly or use a weaker acid (e.g., Acetic Acid) to keep the steady-state concentration of the free aldehyde low, ensuring it reacts with the external nucleophile (ketone) rather than itself.

References

-

Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. National Institutes of Health (PMC). Available at: [Link]

-

m-AMINOBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses. Available at: [Link]

-

Dimethyl Acetals - General Reactivity. Organic Chemistry Portal. Available at: [Link]

-

Synthesis of Heterocycles via Pd-Ligand Controlled Cyclization. Journal of the American Chemical Society. Available at: [Link]

Technical Guide: Synthesis of 2-(Dimethoxymethyl)aniline from 2-Nitrobenzaldehyde

Executive Summary

This guide details the synthesis of 2-(dimethoxymethyl)aniline (CAS: 62723-78-8), a critical protected intermediate for the synthesis of nitrogen heterocycles such as quinolines, indoles, and quinazolines.

The direct use of 2-aminobenzaldehyde is often impractical due to its inherent instability; it undergoes rapid self-condensation to form oligomers (e.g., anhydro-2-aminobenzaldehyde). Therefore, the acetal-protected route is the industry standard. This protocol masks the aldehyde functionality prior to nitro reduction, ensuring the isolation of a stable, storable aniline precursor.

Core Retrosynthetic Logic

The synthesis follows a linear two-step sequence:

-

Chemospecific Protection: Conversion of 2-nitrobenzaldehyde to its dimethyl acetal using acid catalysis and a dehydrating agent.

-

Chemoselective Reduction: Reduction of the nitro group to the amine under neutral/basic conditions to prevent acetal hydrolysis.

Part 1: Reaction Pathway Analysis

The Critical Instability Factor

The primary challenge in this synthesis is the "unmasking" risk. If the acetal is exposed to acidic media during the reduction step, it hydrolyzes back to the aldehyde, which immediately reacts with the newly formed amine to form Schiff base polymers.

Pathway Diagram: The following diagram illustrates the correct synthetic pathway versus the failure mode (polymerization).

Caption: Figure 1. Synthetic pathway contrasting the stable acetal route against the failure mode of acid-catalyzed hydrolysis.

Part 2: Comparative Analysis of Reduction Methods

The reduction step determines the success of the synthesis. Acidic reducing agents (Fe/AcOH, SnCl2/HCl) are strictly contraindicated .

| Method | Reagents | Conditions | Suitability | Risk Profile |

| Catalytic Hydrogenation | H₂, Pd/C (5-10%) | MeOH, RT, 1-3 atm | High | Excellent. Cleanest profile. Requires pressure vessel/balloon. |

| Bechamp Reduction (Modified) | Fe powder, NH₄Cl | EtOH/H₂O, Reflux | High | Good for labs lacking H₂ setup. Must be neutral. |

| Dithionite Reduction | Na₂S₂O₄ | THF/H₂O, RT | Medium | Mild, but workup can be tedious due to sulfur salts. |

| Acidic Metal Reduction | Fe/AcOH or SnCl₂/HCl | Acidic Reflux | Critical Failure | High risk of acetal hydrolysis and polymerization. |

Part 3: Detailed Experimental Protocols

Step 1: Synthesis of 2-Nitrobenzaldehyde Dimethyl Acetal

This step utilizes trimethyl orthoformate (TMOF) as a water scavenger to drive the equilibrium to completion.

-

Reagents: 2-Nitrobenzaldehyde (1.0 equiv), Trimethyl orthoformate (1.2 equiv), Methanol (anhydrous), p-Toluenesulfonic acid (pTsOH, 0.01 equiv).

-

Apparatus: Round-bottom flask, reflux condenser, drying tube (CaCl₂).

Protocol:

-

Dissolve 2-nitrobenzaldehyde (15.1 g, 100 mmol) in anhydrous methanol (50 mL).

-

Add trimethyl orthoformate (13 mL, 120 mmol) and pTsOH (190 mg, 1 mmol).

-

Heat the mixture to reflux for 3–5 hours. Monitor by TLC (20% EtOAc/Hexane); the aldehyde spot (Rf ~0.5) should disappear, replaced by the acetal (Rf ~0.6-0.7).

-

Quench: Cool to room temperature. Add solid NaHCO₃ (0.5 g) to neutralize the acid catalyst. Stir for 10 minutes.

-

Workup: Concentrate in vacuo to remove methanol. Dissolve the residue in EtOAc (100 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and brine (50 mL).

-

Dry over Na₂SO₄, filter, and concentrate.

-

Yield: Expect 18–19 g (90–95%) of a pale yellow oil/solid.

-

Note: This intermediate is stable and can be stored.

-

Step 2: Reduction to this compound

Method A: Catalytic Hydrogenation (Recommended)

-

Reagents: 2-Nitrobenzaldehyde dimethyl acetal (from Step 1), 10% Pd/C (5 wt% loading), Methanol.

-

Safety: Hydrogen gas is flammable. Pd/C can be pyrophoric when dry.

Protocol:

-

Dissolve the acetal (10 g, ~50 mmol) in methanol (100 mL) in a hydrogenation flask.

-

Carefully add 10% Pd/C (0.5 g) under a stream of nitrogen (to prevent ignition).

-

Purge the vessel with hydrogen gas (balloon pressure or 1–3 atm in a shaker).

-

Stir vigorously at room temperature for 4–12 hours.

-

Monitoring: Monitor H₂ uptake or TLC. The starting nitro compound is UV active; the amine product stains strongly with ninhydrin.

-

Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with methanol.

-

Critical: Do not use acid in the workup.

-

-

Concentrate the filtrate in vacuo to yield the target amine as a light yellow to brown oil.

-

Purification: If necessary, distill under high vacuum or use a short plug of basic alumina. Avoid silica gel if it is acidic.

Method B: Iron/Ammonium Chloride (Alternative) For facilities without hydrogenation capability.

-

Suspend Fe powder (325 mesh, 4.0 equiv) and NH₄Cl (0.5 equiv) in a mixture of Ethanol/Water (4:1, 100 mL).

-

Heat to reflux for 15 minutes to activate the iron.

-

Add the acetal (10 g) dropwise (as a solution in minimal EtOH) to the refluxing mixture.

-

Reflux for 2–4 hours.

-

Workup: Cool and filter through Celite. Wash with EtOAc.[1][2][3] Wash the organic filtrate with water, dry over Na₂SO₄, and concentrate.[3][4]

Part 4: Process Workflow & Safety

The following diagram outlines the operational workflow, highlighting critical control points (CCPs) where moisture or acid must be excluded.

Caption: Figure 2. Operational workflow with Critical Control Points (CCPs) for pH control.

Safety & Handling

-

This compound: Store at 4°C under argon. It will darken upon oxidation. Avoid contact with strong acids.

-

Waste Disposal: The Pd/C catalyst residues are pyrophoric; keep wet with water and dispose of in a dedicated container.

References

-

Organic Syntheses , Coll.[5] Vol. 3, p. 644 (1955); Vol. 28, p. 90 (1948). m-Nitrobenzaldehyde dimethylacetal. Link

-

Organic Syntheses , Coll. Vol. 3, p. 564 (1955); Vol. 28, p. 11 (1948). m-Aminobenzaldehyde dimethylacetal. Link

- Hu, Y., et al. "Selective reduction of nitroarenes using Fe/NH4Cl in aqueous media." Tetrahedron Letters, 2011.

-

BenchChem. "Palladium on Carbon (Pd/C) for Catalytic Hydrogenation in Synthesis." Link

-

Sigma-Aldrich. "this compound Product Sheet." Link

Sources

Methodological & Application

Application Note: Synthesis of Quinolines via In-Situ Deprotection of 2-(Dimethoxymethyl)aniline

This Application Note is written for researchers and drug development professionals seeking a robust, scalable method for quinoline synthesis using 2-(Dimethoxymethyl)aniline (also known as 2-aminobenzaldehyde dimethyl acetal).

Executive Summary & Rationale

The Friedländer annulation is the premier method for synthesizing 2,3-substituted quinolines. However, the classic starting material, 2-aminobenzaldehyde , is notoriously unstable due to rapid self-condensation (trimerization) upon storage.

This compound serves as a stable, masked equivalent . By employing an acid-catalyzed in-situ deprotection-cyclization strategy, researchers can bypass the stability issues of the aldehyde while retaining the versatility of the Friedländer reaction. This guide details a "one-pot, two-step" cascade protocol that ensures high yields and reproducibility.

Key Advantages[1][2]

-

Stability: The acetal precursor has a long shelf-life compared to the parent aldehyde.

-

Atom Economy: Methanol is the only byproduct of the deprotection step.

-

Scalability: The protocol avoids the isolation of the sensitive intermediate aldehyde.

Scientific Principles & Mechanism

The reaction proceeds through a cascade sequence triggered by an acid catalyst.

-

Deprotection: Acid-catalyzed hydrolysis of the dimethyl acetal yields the reactive 2-aminobenzaldehyde in situ.

-

Condensation: The revealed aldehyde undergoes an aldol-type condensation with the

-methylene ketone (or aldehyde). -

Cyclodehydration: Intramolecular Schiff base formation and subsequent dehydration yield the aromatic quinoline core.

Mechanistic Pathway (DOT Visualization)

Figure 1: Cascade mechanism from acetal deprotection to quinoline aromatization.

Experimental Protocols

Method A: p-Toluenesulfonic Acid (p-TSA) Catalyzed Synthesis (Standard)

This is the most robust method for a wide range of ketones, including cyclic and acyclic substrates.

Reagents:

-

This compound (1.0 equiv)

-

p-Toluenesulfonic acid monohydrate (p-TSA·H₂O) (10-20 mol%)

-

Solvent: Ethanol (EtOH) or Acetonitrile (MeCN)

Protocol:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (1.0 mmol) and the ketone (1.1 mmol) in Ethanol (5 mL).

-

Catalyst Addition: Add p-TSA·H₂O (0.15 mmol, 15 mol%).

-

Expert Note: The water of hydration in p-TSA is often sufficient to initiate acetal hydrolysis. If using anhydrous p-TSA, add 1-2 drops of water.

-

-

Reaction: Heat the mixture to reflux (80°C) . Monitor by TLC (typically 2-6 hours).

-

Observation: The mixture often darkens as the quinoline forms.

-

-

Workup:

-

Purification: Purify via flash column chromatography (Hexanes/EtOAc) or recrystallization (EtOH/Water) depending on product nature.

Method B: Iodine-Catalyzed Synthesis (Mild/Metal-Free)

Molecular iodine acts as a mild Lewis acid and can facilitate the reaction under neutral conditions, often with higher yields for sensitive substrates.

Reagents:

-

This compound (1.0 equiv)

-

Ketone substrate (1.1 equiv)[2]

-

Molecular Iodine (I₂) (5-10 mol%)

-

Solvent: Methanol (MeOH)

Protocol:

-

Setup: Mix the acetal (1.0 mmol) and ketone (1.1 mmol) in Methanol (5 mL).

-

Catalyst: Add Iodine (0.05 mmol, 5 mol%).

-

Reaction: Stir at room temperature for 30 minutes, then heat to 50-60°C for 2-4 hours.

-

Workup: Quench with 5% aqueous sodium thiosulfate (Na₂S₂O₃) to remove residual iodine. Extract with DCM or EtOAc.

Substrate Scope & Optimization Data

The following table summarizes expected yields based on the ketone structure using Method A (p-TSA).

| Ketone Substrate | Product Type | Expected Yield | Notes |

| Cyclohexanone | Tetrahydroacridine | 85 - 92% | Very fast reaction; highly stable product. |

| Acetophenone | 2-Phenylquinoline | 78 - 85% | Requires longer reflux (4-6 h). |

| Ethyl Acetoacetate | Quinoline-3-carboxylate | 80 - 88% | Regioselective; ester group remains intact. |

| Acetylacetone | 3-Acetyl-2-methylquinoline | 75 - 82% | Can suffer from competing deacetylation if acid is too strong. |

| Cyclopentanone | 2,3-Cyclopentenoquinoline | 70 - 75% | Slightly more strained ring system; lower yield than cyclohexanone. |

Troubleshooting & Expert Insights

Common Failure Modes

-

Incomplete Conversion:

-

Cause: Insufficient water for acetal hydrolysis.

-

Fix: Ensure the solvent is not strictly anhydrous. Add 1-2 drops of water or use p-TSA monohydrate.

-

-

Side Products (Self-Condensation):

-

Cause: The intermediate 2-aminobenzaldehyde accumulates before reacting with the ketone.

-

Fix: Ensure the ketone is present before adding the acid catalyst. Do not pre-hydrolyze the acetal in the absence of the ketone.

-

-

Regioselectivity Issues:

-

Context: Unsymmetrical ketones (e.g., 2-butanone) can yield isomers.

-

Insight: The reaction generally favors the formation of the more substituted enamine intermediate, leading to the sterically less crowded quinoline if possible, but mixtures are common.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for quinoline synthesis.

References

-

Friedländer, P. (1882).[5][3] "Ueber o-Amidobenzaldehyd". Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. Link

-

Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis". Chemical Reviews, 109(6), 2652–2671. Link

-

Wu, J., et al. (2006).[6] "Molecular iodine: a highly efficient catalyst in the synthesis of quinolines via Friedländer annulation".[7] Organic & Biomolecular Chemistry, 4, 126-129.[6] Link

-

Jia, C-S., et al. (2006).[6] "Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid". Organic & Biomolecular Chemistry, 4, 104-110.[6] Link

-

BenchChem. (2025).[1][2][3] "Application Notes and Protocols for the Friedlander Synthesis of 2-Substituted Quinoline Derivatives". Link

Sources

Application Notes and Protocols for the Synthesis of Acridines using 2-(Dimethoxymethyl)aniline Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Acridine Scaffold and a Modern Synthetic Approach

The acridine core, a nitrogen-containing heterocyclic aromatic compound, is a privileged scaffold in medicinal chemistry and materials science. Its planar structure allows for intercalation into DNA, a property that has been exploited in the development of anticancer and antimicrobial agents.[1] Furthermore, the unique photophysical properties of acridines have led to their use as fluorescent probes and in organic light-emitting diodes (OLEDs).

Traditionally, the synthesis of acridines has been achieved through methods such as the Bernthsen and Ullmann reactions, which often require harsh conditions and may result in low yields.[2][3] A more versatile and widely used method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[3][4] This approach offers a convergent and efficient route to a wide variety of substituted quinolines and, by extension, acridines.

This guide details a modern and efficient protocol for the synthesis of acridines based on the Friedländer annulation, utilizing 2-(dimethoxymethyl)aniline as a key precursor. The dimethoxymethyl group serves as a stable, masked aldehyde functionality, which can be unmasked in situ under acidic conditions to generate the reactive 2-aminobenzaldehyde required for the cyclization. This approach offers significant advantages in terms of precursor stability and handling, making it an attractive strategy for the synthesis of diverse acridine libraries.

The Friedländer Annulation: A Mechanistic Overview

The synthesis of acridines from this compound and an enolizable ketone, such as a cyclic ketone, proceeds via an acid-catalyzed cascade of reactions. The generally accepted mechanism for the Friedländer synthesis involves the following key steps:

-

In-situ Aldehyde Generation: The reaction is initiated by the acid-catalyzed hydrolysis of the dimethyl acetal group of this compound to generate the corresponding 2-aminobenzaldehyde. This step is crucial as it provides the necessary electrophilic carbonyl group for the subsequent condensation.

-

Aldol-type Condensation: The enol or enolate of the ketone partner attacks the protonated carbonyl group of the in-situ generated 2-aminobenzaldehyde.

-

Schiff Base Formation and Cyclization: Alternatively, the reaction can proceed through the initial formation of a Schiff base (imine) between the aniline nitrogen and the ketone carbonyl, followed by an intramolecular aldol-type condensation.

-

Dehydration and Aromatization: The resulting cyclized intermediate undergoes dehydration to form a dihydroacridine, which then aromatizes to yield the final stable acridine product.

The choice of acid catalyst is critical for both the efficient hydrolysis of the acetal and the promotion of the condensation and cyclization steps.

Reaction Mechanism: Synthesis of Tetrahydroacridine

The following diagram illustrates the proposed reaction mechanism for the synthesis of 1,2,3,4-tetrahydroacridine from this compound and cyclohexanone.

Caption: Proposed mechanism for the synthesis of 1,2,3,4-tetrahydroacridine.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of 1,2,3,4-tetrahydroacridine, a representative acridine derivative, from this compound and cyclohexanone.

Materials and Reagents

-

This compound

-

Cyclohexanone

-

Concentrated Hydrochloric Acid (HCl) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)

-

Ethanol (or other suitable solvent)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate

-

Hexane

-

Silica gel for column chromatography

Equipment

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Protocol: Synthesis of 1,2,3,4-Tetrahydroacridine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in ethanol.

-

Addition of Reagents: To the stirred solution, add cyclohexanone (1.1 eq) followed by the dropwise addition of concentrated hydrochloric acid (0.5 eq).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent).

-

Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Neutralization: Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 1,2,3,4-tetrahydroacridine.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis of acridines using this compound precursors.

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cyclization of 2-(Dimethoxymethyl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Enduring Importance of the Indole Nucleus and a Strategy for its Synthesis

The indole scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the core of numerous pharmaceuticals, agrochemicals, and biologically active compounds. The development of efficient and versatile methods for the construction of functionalized indoles remains a significant focus of synthetic organic chemistry.[1][2] Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of indoles, offering high efficiency and broad functional group tolerance.[3]

This document provides a detailed guide to a robust strategy for the synthesis of indoles utilizing 2-(dimethoxymethyl)aniline derivatives as versatile starting materials. As a stable, masked equivalent of 2-aminobenzaldehyde, this compound offers a unique entry point into indole synthesis. The core of our proposed methodology is a palladium-catalyzed intramolecular cyclization. While direct C-H activation pathways are an area of ongoing research, a highly reliable and well-documented approach involves a two-step sequence: regioselective halogenation of the aniline ring followed by a palladium-catalyzed Larock-type indole synthesis.[4][5] This method provides a predictable and highly adaptable route to a wide array of substituted indoles.

Proposed Synthetic Pathway: A Two-Step Approach to Indole Synthesis

The overall strategy involves the initial introduction of a halogen (iodine or bromine) ortho to the amino group of the this compound derivative. This "pre-functionalized" intermediate then undergoes a palladium-catalyzed cross-coupling reaction with an internal alkyne, which proceeds via a domino reaction involving carbopalladation and intramolecular amination to furnish the indole ring.

Caption: Catalytic cycle of the Laraco Indole Synthesis.

Experimental Protocols

Protocol 1: Ortho-Iodination of this compound

This protocol describes a representative procedure for the regioselective iodination of this compound.

Materials:

-

This compound

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 eq.) in anhydrous acetonitrile (0.2 M) in a round-bottom flask, add N-iodosuccinimide (1.05 eq.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired 2-iodo-6-(dimethoxymethyl)aniline.

Protocol 2: Palladium-Catalyzed Cyclization of 2-Iodo-6-(dimethoxymethyl)aniline with an Internal Alkyne

This protocol is a representative procedure for the Larock indole synthesis, adapted for the specified substrate.

Materials:

-

2-Iodo-6-(dimethoxymethyl)aniline derivative

-

Internal alkyne (e.g., diphenylacetylene)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Schlenk flask or sealed tube

-

Magnetic stirrer with heating

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask or sealed tube under an inert atmosphere, add palladium(II) acetate (5 mol%), triphenylphosphine (10 mol%), potassium carbonate (2.0 eq.), and lithium chloride (1.0 eq.).

-

Add the 2-iodo-6-(dimethoxymethyl)aniline derivative (1.0 eq.) and the internal alkyne (1.2 eq.).

-

Add anhydrous DMF (0.1 M solution with respect to the aniline derivative).

-

Seal the vessel and heat the reaction mixture to 100-120 °C for 12-24 hours, with vigorous stirring. Monitor the reaction by TLC.

-

After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired substituted indole.

Data Presentation: Optimization of Reaction Conditions

The efficiency of the palladium-catalyzed cyclization can be influenced by several factors. The following table summarizes typical conditions and their impact on the reaction outcome, based on established Larock indole synthesis protocols.

| Parameter | Variation | General Outcome & Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Both are effective Pd(0) precursors. Pd(OAc)₂ is often sufficient and more economical. |

| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | PPh₃ is a standard, cost-effective ligand. More electron-rich and bulky phosphines can sometimes improve yields for challenging substrates. |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Carbonate bases are generally effective. Cs₂CO₃ is more soluble and can be more effective in some cases. |

| Solvent | DMF, DMA, Dioxane | High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures. |

| Additive | LiCl, n-Bu₄NCl | Chloride salts are often crucial for the efficiency of the Larock reaction, facilitating the reductive elimination step. |

| Temperature | 80-140 °C | Higher temperatures are generally required to drive the catalytic cycle, but should be optimized to avoid decomposition. |

Troubleshooting and Key Considerations

-

Low Yields: If the yield of the indole is low, consider increasing the reaction temperature or time. Screening different palladium sources, ligands, and bases may also be beneficial. Ensure all reagents and solvents are anhydrous, as water can interfere with the catalytic cycle.

-

Side Reactions: In some cases, homocoupling of the alkyne or aniline can occur. Adjusting the stoichiometry of the reactants or the catalyst loading may mitigate these side reactions.

-

Substrate Scope: The electronic nature of the substituents on both the aniline and the alkyne can influence the reaction efficiency. Electron-donating groups on the aniline generally facilitate the reaction, while strong electron-withdrawing groups can be detrimental.

Conclusion

The palladium-catalyzed cyclization of this compound derivatives, via a two-step halogenation/Larock annulation sequence, represents a robust and versatile strategy for the synthesis of a wide range of substituted indoles. The protocols and insights provided in this document offer a solid foundation for researchers to explore this valuable transformation in their synthetic endeavors, from fundamental research to the development of novel therapeutic agents.

References

-

Takeda, A., Kamijo, S., & Yamamoto, Y. (2000). Indole Synthesis via Palladium-Catalyzed Intramolecular Cyclization of Alkynes and Imines. Journal of the American Chemical Society, 122(23), 5662–5663. [Link]

-

Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873–2920. [Link]

-

Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

- Larock, R. C. (2009).

-

Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society, 113(17), 6689–6690. [Link]

-

Jia, Y., & Zhu, J. (2006). Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes. The Journal of Organic Chemistry, 71(20), 7826–7834. [Link]

-

Nazaré, M., Schneider, C., Lindenschmidt, A., & Will, D. W. (2004). A Flexible, Palladium-Catalyzed Indole and Azaindole Synthesis by Direct Annulation of Chloroanilines and Chloroaminopyridines with Ketones. Angewandte Chemie International Edition, 43(34), 4526–4528. [Link]

-

Larock, R. C., Yum, E. K., & Refvik, M. D. (1998). Synthesis of 2,3-Disubstituted Indoles by the Palladium-Catalyzed Annulation of Internal Alkynes. The Journal of Organic Chemistry, 63(22), 7652–7662. [Link]

-

Chebieb, A., Kim, Y. G., & Cha, J. K. (2023). Synthesis of Indoles from o-Haloanilines. The Journal of Organic Chemistry, 88(15), 10164–10170. [Link]

-

Larock, R. C. (1991). Palladium-Catalyzed Annulation. Pure and Applied Chemistry, 63(3), 445-452. [Link]

Sources

- 1. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Palladium-Catalyzed, Modular Synthesis of Highly Functionalized Indoles and Tryptophans by Direct Annulation of Substituted o-Haloanilines and Aldehydes [organic-chemistry.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

Application Note: Precision Synthesis of Indoles from 2-(Dimethoxymethyl)aniline

Executive Summary

This guide details the strategic use of 2-(dimethoxymethyl)aniline as a stable surrogate for 2-aminobenzaldehyde in the synthesis of substituted indoles. While 2-aminobenzaldehyde is a classic precursor for N-heterocycles, it suffers from inherent instability due to self-condensation (polymerization). The dimethyl acetal protection group resolves this, allowing for the controlled, in situ generation of the reactive aldehyde species.

Critical Challenge: The primary reaction of 2-aminobenzaldehyde with ketones typically yields quinolines (Friedländer synthesis), not indoles. This application note provides two specific, high-fidelity protocols designed to bypass the Friedländer pathway and selectively force the formation of the 5-membered indole ring:

-

Lewis Acid-Catalyzed Cyclization with Ethyl Diazoacetate (EDA).

-

Condensation-Reductive Cyclization with Nitroalkanes.

Strategic Overview & Mechanism

The "Stable Surrogate" Strategy

2-Aminobenzaldehyde is prone to rapid self-condensation to form trimeric species. By masking the aldehyde as a dimethyl acetal, the user can store the precursor indefinitely. Acidic conditions during the reaction setup unmask the aldehyde only when the coupling partner is present, ensuring high atom economy.

The Divergent Pathway: Indole vs. Quinoline

The choice of co-reactant determines the ring size. Standard ketones favor the thermodynamic 6-membered quinoline product. To synthesize indoles, one must use reagents that favor 5-membered ring closure via specific mechanistic traps (e.g., carbenoid insertion or nitro-group reduction).

Mechanistic Pathway Diagram

The following diagram illustrates the critical decision points in the synthesis.

Caption: Divergent synthesis pathways. Note that standard ketone condensation favors Quinoline (Red), while Diazoacetate and Nitroalkane routes favor Indole (Green).

Protocol A: Synthesis of 3-Ethoxycarbonylindoles

Target: Functionalized indole core with a C3-ester handle. Mechanism: Lewis acid-catalyzed reaction with ethyl diazoacetate (EDA) involving a [1,2]-aryl shift.[1] Reference: Levesque, P., & Fournier, P.-A. J. Org.[1][2][3] Chem.2010 , 75, 7033–7036.[1][2][3]

Reagents & Materials

| Reagent | Equiv.[1][2][4][5] | Role |

| This compound | 1.0 | Precursor |

| Ethyl Diazoacetate (EDA) | 3.0 - 5.0 | C2-C3 Synthon |

| 1.0 - 1.1 | Lewis Acid Catalyst | |

| Dichloromethane (DCM) | Solvent | Anhydrous (0.1 M) |

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (

) or Argon. -

Dissolution: Dissolve this compound (1.0 equiv) in anhydrous DCM (concentration ~0.1 M).

-

Catalyst Addition: Cool the solution to 0°C. Add

(1.1 equiv) dropwise.-

Note: The solution may darken; this initiates the deprotection to the aldehyde and activates the carbonyl.

-

-

EDA Addition: Add Ethyl Diazoacetate (3.0 equiv) slowly via syringe pump or dropwise addition over 20 minutes.

-

Safety: EDA is potentially explosive and toxic. Handle in a fume hood.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor by TLC (disappearance of the aldehyde intermediate).

-

Quench: Quench the reaction with saturated aqueous

. -

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification: Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Expected Yield: 60–80% depending on scale and technique.

Protocol B: Synthesis of Indoles via Nitroalkane Condensation

Target: Unsubstituted or 2/3-alkyl indoles. Mechanism: Henry reaction (condensation) followed by reductive cyclization (modified Leimgruber-Batcho logic).

Reagents & Materials

| Reagent | Equiv. | Role |

| This compound | 1.0 | Precursor |

| Nitroalkane (e.g., Nitromethane) | 5.0 - 10.0 | Solvent/Reactant |

| Ammonium Acetate | 1.0 | Buffer/Catalyst |

| Iron Powder (Fe) | 5.0 | Reductant |

| Acetic Acid (AcOH) | Excess | Solvent for reduction |

Step-by-Step Methodology

Phase 1: Condensation (Henry Reaction)

-

Deprotection/Condensation: In a round-bottom flask, combine this compound (1.0 equiv) with nitromethane (10 equiv) and ammonium acetate (1.0 equiv).

-

Reflux: Heat the mixture to reflux (approx. 100°C) for 2–4 hours.

-

Isolation (Optional but Recommended): Concentrate the mixture to remove excess nitromethane. The nitrostyrene intermediate is often a yellow/orange solid.

Phase 2: Reductive Cyclization

-

Reduction Setup: Dissolve the crude nitrostyrene in Glacial Acetic Acid (0.2 M).

-

Iron Addition: Add Iron powder (5.0 equiv) carefully.

-

Heating: Heat to 80°C for 1–2 hours.

-

Observation: The reaction is exothermic. The nitro group reduces to an amine (or hydroxylamine), which immediately attacks the aniline position (or vice versa) to close the ring, followed by elimination of ammonia/water to form the indole.

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove iron residues.

-

Neutralization: Carefully neutralize the filtrate with

or -

Extraction: Extract with Ethyl Acetate.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Troubleshooting & Critical Parameters

The Quinoline "Trap"

If you attempt to react this compound with a simple ketone (e.g., acetone, acetophenone) using basic conditions (

How to avoid this:

-

Do not use simple aldol conditions with ketones if Indole is the target.

-

Alternative: If you must use a ketone, use an

-halo ketone (e.g., phenacyl bromide). The presence of the halogen leaving group alters the mechanism (Bischler-Möhlau type), favoring the 5-membered indole ring closure over the 6-membered quinoline.

Acetal Hydrolysis

The reaction rate is often limited by the initial hydrolysis of the acetal. If yields are low in Protocol A, ensure your solvent is strictly anhydrous but consider adding 1.0 equiv of water if using a non-hydrated Lewis acid, or simply rely on the trace moisture usually present to initiate the

Workflow Diagram (Protocol A)

Caption: Step-by-step workflow for the BF3-catalyzed synthesis of 3-ethoxycarbonylindoles.

References

-

Levesque, P., & Fournier, P.-A. (2010).[1][2][3] Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift.[3] The Journal of Organic Chemistry, 75(20), 7033–7036.[3]

-

Vecchione, M. K., Sun, A. X., & Seidel, D. (2011).[11] Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation.[11] Chemical Science, 2(11), 2178.[11]

-

Kudzma, L. V. (2003).[12] Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines. Synthesis, 2003(11), 1661–1666.

-

Gassman, P. G., van Bergen, T. J., Gilbert, D. P., & Cue, B. W. (1974).[7] General method for the synthesis of indoles. Journal of the American Chemical Society, 96(17), 5495–5508.[7]

Sources

- 1. Synthesis of Substituted Indole from 2-Aminobenzaldehyde through [1,2]-Aryl Shift [organic-chemistry.org]

- 2. Indole synthesis [organic-chemistry.org]

- 3. Synthesis of substituted indole from 2-aminobenzaldehyde through [1,2]-aryl shift - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ecommons.luc.edu [ecommons.luc.edu]

- 5. Quinoline synthesis [organic-chemistry.org]

- 6. iipseries.org [iipseries.org]

- 7. Gassman indole synthesis - Wikipedia [en.wikipedia.org]

- 8. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 9. eijppr.com [eijppr.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Divergent reactions of indoles with aminobenzaldehydes: indole ring-opening vs. annulation and facile synthesis of neocryptolepine - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 12. Synthesis of Substituted Indoles and Carbazoles from 2-Fluorophenyl Imines [organic-chemistry.org]

Application Note: In Situ Generation of 2-Aminobenzaldehyde from Dimethyl Acetal

Abstract

2-Aminobenzaldehyde (2-AB) is a critical pharmacophore precursor for the synthesis of quinolines, quinazolines, and benzodiazepines. However, its utility is severely compromised by its inherent instability; the free aldehyde undergoes rapid self-condensation to form poly-Schiff bases and dihydroquinazolines upon storage. This guide details the in situ generation of 2-aminobenzaldehyde from its stable surrogate, 2-aminobenzaldehyde dimethyl acetal , directly within the reaction vessel. By coupling acid-catalyzed deprotection with immediate nucleophilic trapping (e.g., Friedländer annulation), researchers can bypass isolation steps, maximize yields, and maintain high purity profiles.

Introduction: The Stability Paradox